3,5-Dimethyl-5,6,7,8-tetrahydroquinoline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-5,6,7,8-tetrahydroquinoline;hydrochloride is an organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and industrial processes. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-5,6,7,8-tetrahydroquinoline typically involves the hydrogenation of quinoline derivatives. One common method is the catalytic hydrogenation of 3,5-dimethylquinoline using a heterogeneous catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . Another approach involves the reduction of 3,5-dimethylquinoline using sodium borohydride (NaBH4) in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of 3,5-Dimethyl-5,6,7,8-tetrahydroquinoline;hydrochloride often employs continuous flow reactors for hydrogenation processes. This method ensures consistent product quality and higher yields. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid (HCl) in an aqueous medium, followed by crystallization and drying .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Alkyl halides (e.g., methyl iodide) and acyl chlorides (e.g., acetyl chloride) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Decahydroquinoline derivatives.
Substitution: Alkylated or acylated tetrahydroquinoline derivatives.
Scientific Research Applications
3,5-Dimethyl-5,6,7,8-tetrahydroquinoline;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-5,6,7,8-tetrahydroquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties . Additionally, its interaction with cellular receptors can influence signal transduction pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydroisoquinoline: Another tetrahydroquinoline derivative with similar structural features but different biological activities.
5,6,7,8-Tetrahydroquinoline: Lacks the dimethyl substitution at positions 3 and 5, resulting in different chemical and biological properties.
3-Methyl-5,6,7,8-tetrahydroquinoline: Similar to 3,5-Dimethyl-5,6,7,8-tetrahydroquinoline but with only one methyl group at position 3.
Uniqueness
3,5-Dimethyl-5,6,7,8-tetrahydroquinoline;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of two methyl groups at positions 3 and 5 enhances its lipophilicity and may influence its interaction with biological targets .
Properties
CAS No. |
62216-27-7 |
---|---|
Molecular Formula |
C11H16ClN |
Molecular Weight |
197.70 g/mol |
IUPAC Name |
3,5-dimethyl-5,6,7,8-tetrahydroquinoline;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-8-6-10-9(2)4-3-5-11(10)12-7-8;/h6-7,9H,3-5H2,1-2H3;1H |
InChI Key |
MMTPFAQSTOQLLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=C1C=C(C=N2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.